molecular formula C19H19N3O5S B5976278 2-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE

2-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE

Cat. No.: B5976278
M. Wt: 401.4 g/mol
InChI Key: KYVCBVOOPHEIRR-UHFFFAOYSA-N
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Description

2-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE is a complex organic compound that features a benzodioxine ring fused with a piperazine and benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE typically involves multiple steps, starting with the preparation of the benzodioxine ring. One common method involves the ring-closing metathesis of appropriate precursors using catalysts such as nitro-Grela at ppm levels . The piperazine and benzoxazole moieties are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE can undergo various chemical reactions, including:

    Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxine ring typically yields quinone derivatives, while reduction of the sulfonyl group results in sulfide compounds.

Scientific Research Applications

2-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: Shares the benzodioxine ring but lacks the piperazine and benzoxazole moieties.

    2,3-Dihydro-1,4-benzoxathiine: Contains a similar ring structure but with a sulfur atom instead of oxygen.

    6-Nitro-1,4-benzodioxane: A nitro-substituted derivative of benzodioxane.

Uniqueness

2-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c23-28(24,14-5-6-17-18(13-14)26-12-11-25-17)22-9-7-21(8-10-22)19-20-15-3-1-2-4-16(15)27-19/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVCBVOOPHEIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3O2)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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